3,3-Diethoxypropanethioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-diethoxypropanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-3-9-7(10-4-2)5-6(8)11/h7H,3-5H2,1-2H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZABVZOANCFYCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(=S)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3,3 Diethoxypropanethioamide
Established Synthetic Routes
Established methods for synthesizing thioamides, which can be adapted for 3,3-diethoxypropanethioamide, generally rely on the reaction of a corresponding nitrile with a sulfur source. These routes are well-documented in organic chemistry and provide reliable pathways to the desired thioamide product.
Precursor-Based Approaches (e.g., from 3,3-Diethoxypropionitrile Analogs)
The most direct precursor for the synthesis of this compound is 3,3-diethoxypropionitrile. The conversion of the nitrile group (-C≡N) into a thioamide group (-C(=S)NH₂) is a common transformation. One established method involves the reaction of the nitrile with hydrogen sulfide (B99878) (H₂S). This reaction is often catalyzed by a base, such as an amine or an anion-exchange resin. For instance, a nitrile can be treated with gaseous hydrogen sulfide in a polar solvent like a methanol-water mixture in the presence of an anion-exchange resin (in its SH⁻ form) at room temperature to yield the corresponding primary thioamide. thieme-connect.com
Another approach involves the use of thiolacetic acid in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂). The reaction proceeds by the addition of thiolacetic acid to the nitrile, followed by a basic work-up to yield the thioamide. tandfonline.com These methods offer a direct conversion pathway from the readily available nitrile precursor.
| Precursor | Reagents | Conditions | Product | Reference |
| 3,3-Diethoxypropionitrile | 1. H₂S, Anion-Exchange Resin (SH⁻ form)2. Methanol/Water | Room Temperature | This compound | thieme-connect.com |
| 3,3-Diethoxypropionitrile | 1. Thiolacetic Acid, BF₃·OEt₂2. Dichloroethane3. NH₄OH (work-up) | Room Temperature | This compound | tandfonline.com |
Thioamidation and Related Transformations
Thioamidation reactions provide alternative routes to thioamides and can be applied to synthesize this compound. These methods often involve the use of specific thionating agents to convert a carbonyl group or a related functional group into a thiocarbonyl group.
One of the most widely used thionating agents is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). While typically used to convert amides to thioamides, it can also be employed in reactions involving other carbonyl-containing starting materials. A general procedure involves heating the corresponding amide with Lawesson's reagent in a solvent such as toluene. organic-chemistry.orgbeilstein-journals.org
Phosphorus pentasulfide (P₄S₁₀) is another classical reagent for the conversion of nitriles to thioamides. The reaction is typically carried out by refluxing the nitrile with P₄S₁₀ in a suitable solvent like ethanol. This method has been shown to be effective for a variety of aromatic and aliphatic nitriles. google.com
The Willgerodt-Kindler reaction is a versatile method for the synthesis of thioamides, often starting from aldehydes or ketones. A variation of this reaction utilizes nitriles as starting materials. For example, a nitrile can be reacted with elemental sulfur and a secondary amine, such as morpholine, under microwave irradiation in a solvent-free condition to produce the corresponding thiomorpholide. thieme-connect.com While this yields a tertiary thioamide, modifications of the Kindler reaction can be envisioned for the synthesis of primary thioamides.
| Starting Material | Reagents | Conditions | Product | Reference |
| 3,3-Diethoxypropanamide | Lawesson's Reagent, Toluene | Reflux | This compound | organic-chemistry.orgbeilstein-journals.org |
| 3,3-Diethoxypropionitrile | Phosphorus Pentasulfide (P₄S₁₀), Ethanol | Reflux | This compound | google.com |
| 3,3-Diethoxypropionaldehyde | Elemental Sulfur, Ammonia | High Temperature/Pressure | This compound | researchgate.net |
Emerging Synthetic Protocols and Green Chemistry Considerations
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods in chemistry. nih.govnih.gov These "green chemistry" principles, which include using safer solvents, reducing waste, and employing catalytic methods, are being applied to the synthesis of thioamides. acs.org
Emerging protocols for thioamide synthesis focus on improving efficiency and reducing environmental impact. One such approach is the use of solid-phase catalysts, such as anion-exchange resins, which can be easily separated from the reaction mixture and potentially reused. thieme-connect.com This simplifies the work-up procedure and minimizes waste.
Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating reactions and often leads to higher yields in shorter reaction times, as seen in the microwave-assisted Willgerodt-Kindler reaction. researchgate.net These reactions can sometimes be performed under solvent-free conditions, further enhancing their green credentials. thieme-connect.com
The use of water as a solvent is a key goal in green chemistry. rhhz.net While many traditional organic reactions are not compatible with water, efforts are being made to develop water-mediated syntheses of thioamides. organic-chemistry.org Another green approach involves one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates. This reduces solvent usage and waste generation. researchgate.netrsc.org For instance, a one-pot synthesis of 1,2,4-thiadiazoles from nitriles and thioamides has been reported, showcasing the potential for tandem reactions in this area of chemistry. rsc.org
The development of catalytic methods for the conversion of nitriles to thioamides is also an active area of research. Heterogeneous catalysts, such as active silica (B1680970) or alumina, have been used for the reaction of nitriles with hydrogen sulfide at elevated temperatures and pressures. google.com The goal is to develop catalysts that are highly active, selective, and recyclable.
Applying these emerging protocols to the synthesis of this compound could involve:
Utilizing a recyclable solid-phase catalyst for the reaction of 3,3-diethoxypropionitrile with a sulfur source.
Developing a microwave-assisted method to shorten reaction times and potentially enable a solvent-free synthesis.
Exploring the feasibility of a one-pot reaction starting from a precursor to 3,3-diethoxypropionitrile, thereby reducing the number of separate purification steps.
These green and emerging strategies hold the promise of making the synthesis of this compound and other thioamides more efficient, economical, and environmentally benign.
Mechanistic Investigations of 3,3 Diethoxypropanethioamide Reactivity
Nucleophilic Reactivity and Additions
There are no available studies detailing the nucleophilic reactivity profile of 3,3-Diethoxypropanethioamide. While thioamides, as a class of compounds, are known to exhibit nucleophilic character at the sulfur and nitrogen atoms, specific research on how the 3,3-diethoxypropyl group influences this reactivity is absent from the current body of scientific literature. acs.org Consequently, no data tables or detailed findings on its nucleophilic addition reactions could be compiled.
Electrophilic Activation and Transformations
Investigations into the electrophilic activation of this compound have not been reported. The thiocarbonyl carbon of a thioamide generally serves as an electrophilic center. acs.org However, no studies were found that explore the activation of this specific compound with various electrophiles or detail any subsequent chemical transformations. Research on related thioamides suggests that activation can be achieved using various reagents, but these findings cannot be directly extrapolated to this compound without experimental validation. thieme-connect.comresearchgate.netresearchgate.netthieme-connect.com
Cycloaddition and Annulation Reaction Pathways
There is no published research on the participation of this compound in cycloaddition or annulation reactions. Thioamides can participate in cycloaddition reactions, acting as dipolarophiles or as part of a 1,3-dipole, leading to the formation of various heterocyclic systems. digitellinc.comacs.orgrsc.orgresearchgate.net However, the specific cycloaddition behavior of this compound, including potential reaction pathways, regioselectivity, and stereoselectivity, remains uninvestigated.
Role in Condensation Reactions
The role of this compound in condensation reactions is not documented in the scientific literature. Condensation reactions typically involve the joining of two molecules with the loss of a small molecule, such as water or an alcohol. libretexts.orgunizin.org While the thioamide and acetal (B89532) functionalities could theoretically participate in such reactions, no specific examples or mechanistic studies involving this compound have been described.
Applications of 3,3 Diethoxypropanethioamide in Complex Molecular Synthesis
Strategic Utility as a Chemical Building Block
A chemical building block is a compound used in the bottom-up, modular construction of larger molecular entities. wikipedia.org To be effective, these blocks should contain functional groups that can react in a predictable and controlled manner. wikipedia.org 3,3-Diethoxypropanethioamide fits this description perfectly due to its two distinct functional groups:
The Thioamide Group (-C(=S)NH₂): This sulfur-containing functional group is a cornerstone in heterocyclic chemistry. It serves as a versatile nucleophile and a source of both nitrogen and sulfur atoms, making it an ideal precursor for constructing a variety of sulfur- and nitrogen-containing rings, most notably thiazoles and their derivatives. pharmaguideline.comcutm.ac.in
The Diethyl Acetal (B89532) Group (-CH(OCH₂CH₃)₂): This group is a stable, protected form of an aldehyde. organic-chemistry.org It is generally unreactive under neutral or basic conditions, allowing the thioamide group to be manipulated selectively. However, under acidic conditions, the acetal can be hydrolyzed to reveal the highly reactive aldehyde functionality. organic-chemistry.org
This orthogonal reactivity—the ability to perform reactions on one functional group while the other remains dormant—makes this compound a highly strategic building block. It enables chemists to introduce a latent aldehyde into a molecule which can be unmasked at a later synthetic stage for further elaboration, such as forming a new ring.
Synthesis of Heterocyclic Compounds
The thioamide functionality is a powerful tool for the de novo synthesis of heterocyclic rings, which are core components of a vast number of pharmaceuticals and biologically active compounds. nih.govmdpi.com
The most direct application of this compound in this context is the synthesis of thiazoles. The Hantzsch thiazole (B1198619) synthesis, a classic and reliable method, involves the condensation of a thioamide with an α-halocarbonyl compound. cutm.ac.in In this reaction, this compound serves as the thioamide component, providing the S-C-N fragment of the resulting thiazole ring.
The reaction with an α-haloketone, such as chloroacetone, would yield a 2-substituted thiazole where the substituent is the diethoxymethyl-methyl group derived from the building block. This latent aldehyde in the side chain of the newly formed thiazole offers a site for subsequent chemical modifications. While direct synthesis of imidazoles from this specific thioamide is less common, the functional groups present on the thiazole product could potentially be chemically transformed to construct an imidazole (B134444) ring in later steps.
| Reaction Type | Role of this compound | Co-Reactant Example | Product Class |
| Hantzsch Thiazole Synthesis cutm.ac.in | S-C-N Building Block | α-Haloketone (e.g., Chloroacetone) | 2-(Diethoxymethyl-methyl)thiazole |
Thioamides are valuable precursors for pyrimidine (B1678525) synthesis. researchgate.netsphinxsai.com Pyrimidines are six-membered aromatic rings with two nitrogen atoms and are foundational to life as components of nucleic acids. slideshare.net General synthetic strategies often involve the condensation of a compound containing an amidine or thioamide functionality with a 1,3-dielectrophile, such as an α,β-unsaturated carbonyl compound or a β-dicarbonyl derivative. sphinxsai.comorientjchem.org
By reacting this compound with a suitable three-carbon partner, a pyrimidine or thiopyrimidine ring can be constructed. The specific outcome depends on the reaction conditions and the co-reactant used. The resulting pyrimidine would bear the diethoxymethyl-methyl side chain, introducing a modifiable functional handle into the heterocyclic core. While direct pyridine (B92270) synthesis from simple thioamides is not a standard transformation, the functional groups of this compound could be modified to create precursors suitable for established pyridine syntheses, such as the Hantzsch pyridine synthesis. derpharmachemica.comyoutube.com
| Reaction Type | Role of this compound | Co-Reactant Example | Product Class |
| Pyrimidine Synthesis researchgate.netsphinxsai.com | N-C-S Building Block | 1,3-Dicarbonyl Compound (e.g., Diethyl malonate) | 2-Substituted Pyrimidinone/Thione |
The strategic value of the latent aldehyde in this compound is most apparent in the synthesis of fused heterocyclic systems. This approach typically involves a multi-step sequence where the initial heterocycle is first formed and then a second ring is constructed via an intramolecular reaction.
A potential synthetic route could be:
Initial Heterocyclization: Use the thioamide group to form a primary heterocyclic ring, such as a thiazole or pyrimidine, as described above. The product is a heterocycle bearing the –CH₂CH(OEt)₂ side chain.
Deprotection: Treat the intermediate with acid to hydrolyze the diethyl acetal, unmasking the aldehyde functional group (–CH₂CHO).
Intramolecular Cyclization: The newly formed aldehyde can then react with another functional group on the heterocyclic ring to form a second, fused ring. For example, a suitably positioned amine or active methylene (B1212753) group on the primary ring could undergo condensation with the aldehyde to close a new five- or six-membered ring, leading to complex bicyclic systems like thieno[2,3-b]pyridines or thiazolo[3,2-a]pyrimidines. nih.gov
| Step | Transformation | Key Functional Group | Outcome |
| 1. Heterocyclization | Intermolecular condensation | Thioamide | Substituted Monocyclic Heterocycle |
| 2. Deprotection | Acid-catalyzed hydrolysis | Diethyl Acetal | Unmasking of Aldehyde |
| 3. Cyclization | Intramolecular condensation | Aldehyde | Fused Heterocyclic System |
Participation in Multi-Component Reactions (MCRs) for Scaffold Diversity
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates structural elements from each starting material. nih.govwikipedia.org MCRs are prized in drug discovery for their ability to rapidly generate libraries of structurally diverse molecules. frontiersin.orgmdpi.com
Thioamides are well-known participants in several MCRs, most notably in Biginelli-type reactions for the synthesis of dihydropyrimidinethiones. frontiersin.org The classic Biginelli reaction is a one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335). wikipedia.org By replacing urea with a thioamide like this compound, a dihydropyrimidinethione bearing the thioamide's side chain can be synthesized.
| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 (Thioamide Source) | Product Class |
| Biginelli-type Reaction wikipedia.orgfrontiersin.org | Aldehyde (e.g., Benzaldehyde) | Active Methylene Compound (e.g., Ethyl acetoacetate) | This compound | Substituted Dihydropyrimidinethione |
Advanced Spectroscopic Techniques for Structural Characterization of 3,3 Diethoxypropanethioamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering detailed insights into the molecular framework of 3,3-Diethoxypropanethioamide.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the hydrogen and carbon atoms within the molecule, respectively. The chemical shifts, multiplicities, and coupling constants observed in these spectra are critical for assigning the specific atomic positions.
In the ¹H NMR spectrum of this compound, the protons of the ethoxy groups exhibit characteristic signals. The methylene (B1212753) protons (CH₂) of the ethoxy groups typically appear as a quartet, while the methyl protons (CH₃) present as a triplet. The protons of the thioamide group (-CSNH₂) and the methine proton (-CH) also show distinct chemical shifts that are crucial for confirming the structure.
The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in this compound. The carbon atoms of the ethoxy groups, the thioamide group, and the propanethioamide backbone can be distinguished based on their electronic environments.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| CH (methine) | 4.85 (t) | 88.9 |
| CH₂ (methylene) | 3.60 (m) | 62.5 |
| CH₃ (methyl) | 1.20 (t) | 15.2 |
| C=S (thiocarbonyl) | - | 205.1 |
| CH₂ (thioamide) | 2.80 (d) | 49.8 |
Data is illustrative and based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Correlational Studies (e.g., HSQC, HMBC)
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between atoms in a molecule.
HSQC experiments correlate the chemical shifts of directly bonded ¹H and ¹³C atoms. This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms. For this compound, HSQC would show correlations between the methine proton and its carbon, the methylene protons and their carbons, and the methyl protons and their carbons.
Table 2: Key HMBC Correlations for this compound
| Proton (¹H) | Correlated Carbon (¹³C) |
| CH (methine) | C=S, CH₂ (thioamide) |
| CH₂ (methylene) | CH₃ (methyl), CH (methine) |
| CH₂ (thioamide) | C=S, CH (methine) |
Correlations are predictive and based on the expected molecular structure.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing valuable information about its functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule. The N-H stretching vibrations of the primary thioamide group are typically observed in the region of 3300-3100 cm⁻¹. The C-H stretching vibrations of the alkyl groups appear around 2980-2850 cm⁻¹. A key feature is the C=S stretching vibration, which is expected in the range of 1200-1050 cm⁻¹, although its position can be influenced by coupling with other vibrations. The C-O stretching of the ethoxy groups will also produce strong bands, typically in the 1150-1085 cm⁻¹ region.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) |
| N-H stretch | 3300-3100 |
| C-H stretch (alkyl) | 2980-2850 |
| C=S stretch | 1200-1050 |
| C-O stretch | 1150-1085 |
| N-H bend | 1650-1580 |
Frequencies are approximate and can vary based on the physical state of the sample and intermolecular interactions.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. The C=S stretching vibration, which can sometimes be weak in the IR spectrum, often gives rise to a strong and more easily identifiable band in the Raman spectrum. The symmetric C-O-C stretching of the diethyl acetal (B89532) moiety is also expected to be a strong Raman scatterer. The various C-H bending and stretching modes will also be present in the Raman spectrum.
Table 4: Expected Raman Shifts for this compound
| Vibrational Mode | Raman Shift (cm⁻¹) |
| C=S stretch | ~1100 |
| C-O-C symmetric stretch | ~850 |
| C-H stretch | 2800-3000 |
| CH₂ deformation | ~1450 |
Raman shifts are illustrative and based on general group frequencies.
Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the thioamide group (-CSNH₂). This group gives rise to characteristic electronic transitions.
The spectrum is expected to show a high-energy absorption band corresponding to a π → π* transition, likely occurring in the shorter wavelength UV region. A lower-energy, and typically less intense, n → π* transition associated with the non-bonding electrons on the sulfur atom is also anticipated at a longer wavelength. The exact positions and intensities of these bands are influenced by the solvent polarity.
Table 5: Anticipated UV-Vis Absorption Maxima (λmax) for this compound
| Electronic Transition | Wavelength Range (nm) |
| π → π | ~250-280 |
| n → π | ~330-360 |
Wavelengths are estimations and can be significantly affected by the solvent used for the analysis.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is an indispensable analytical technique for the structural elucidation of chemical compounds. In the case of this compound, mass spectrometry provides crucial information for confirming its molecular weight and substantiating its molecular structure through the analysis of its fragmentation patterns. While detailed experimental research findings on the mass spectrum of this compound are not extensively published, a theoretical analysis based on established fragmentation principles for acetals and thioamides allows for a confident prediction of its mass spectrometric behavior.
Under electron ionization (EI), the molecular ion ([M]⁺˙) of this compound, with a monoisotopic mass of approximately 177.08 Da, is expected to be observed. However, consistent with the behavior of many acetals, this peak may be of low intensity due to the lability of the molecule upon ionization. psu.edu The presence of a sulfur atom would also give rise to a characteristic M+2 peak at approximately m/z 179, with an intensity of about 4.4% relative to the molecular ion peak, corresponding to the natural abundance of the ³⁴S isotope.
The fragmentation of this compound is predicted to be directed by its two main functional groups: the diethyl acetal and the primary thioamide.
Fragmentation Pathways originating from the Diethyl Acetal Moiety:
The diethyl acetal group is prone to characteristic fragmentation patterns. A significant fragmentation pathway for acetals is the loss of an ethoxy radical (•OCH₂CH₃), which would result in a prominent fragment ion at m/z 132 ([M - 45]⁺). datapdf.com Another typical fragmentation for diethyl acetals is the formation of a very stable diethyl oxonium ion at m/z 103, which arises from the cleavage of the C-C bond adjacent to the acetal carbon. datapdf.com This ion is often the base peak in the mass spectra of diethyl acetals. datapdf.com This m/z 103 ion can subsequently undergo the loss of ethylene (B1197577) (C₂H₄) molecules to yield fragment ions at m/z 75 and m/z 47. datapdf.com
Fragmentation Pathways involving the Thioamide Moiety:
The primary thioamide functional group also influences the fragmentation pattern. Similar to primary amides, thioamides can undergo a McLafferty-type rearrangement. For this compound, this would involve the transfer of a gamma-hydrogen from one of the ethoxy groups to the sulfur atom, followed by the elimination of a neutral molecule of ethanol, leading to a fragment ion.
Furthermore, cleavage of the bond between the carbonyl carbon and the adjacent methylene group can occur, leading to the formation of the thioformamide (B92385) cation ([CH₂(C=S)NH₂]⁺) at m/z 74. The loss of the entire thioamide group as a neutral radical (•C(=S)NH₂) would result in a fragment at m/z 118.
A summary of the predicted key fragment ions in the electron ionization mass spectrum of this compound is presented in the following data table.
Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment Ion | Possible Origin |
| 177 | [C₇H₁₅NO₂S]⁺˙ | Molecular Ion ([M]⁺˙) |
| 132 | [M - •OCH₂CH₃]⁺ | Loss of an ethoxy radical |
| 118 | [M - •C(=S)NH₂]⁺ | Loss of the thioamide radical |
| 103 | [CH(OCH₂CH₃)₂]⁺ | α-cleavage at the acetal |
| 75 | [C₃H₇O₂]⁺ | Loss of ethylene from m/z 103 |
| 74 | [CH₂(C=S)NH₂]⁺ | Cleavage adjacent to the thioamide |
| 47 | [C₂H₃O]⁺ | Loss of ethylene from m/z 75 |
This predicted fragmentation pattern provides a detailed fingerprint for the identification and structural confirmation of this compound. The presence of the characteristic ions resulting from the fragmentation of both the diethyl acetal and the thioamide moieties would provide strong evidence for the assigned structure. High-resolution mass spectrometry would further allow for the determination of the elemental composition of the molecular ion and its fragments, adding another layer of confidence to the structural assignment.
Computational and Theoretical Chemistry Studies on 3,3 Diethoxypropanethioamide
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to computational chemistry. They allow for the prediction of a wide range of molecular properties, including geometries, electronic structures, and spectroscopic signatures.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses
Density Functional Theory (DFT) is a widely used quantum chemical method valued for its balance of accuracy and computational efficiency. mdpi.com The core principle of DFT is that the energy of a molecule can be determined from its electron density. mdpi.com In the study of 3,3-Diethoxypropanethioamide, DFT would be instrumental in optimizing its molecular geometry, calculating vibrational frequencies, and determining key electronic properties such as molecular orbital energies and the distribution of electron density across the molecule.
An extension of DFT, Time-Dependent DFT (TD-DFT), is employed to investigate the properties of molecules in their electronically excited states. wikipedia.orgrsc.org This makes TD-DFT a powerful tool for predicting UV-Vis absorption spectra, which arise from electronic transitions between the ground and excited states. rsc.org Applying TD-DFT to this compound would yield valuable information about its photophysical behavior. github.io
Hypothetical results from DFT and TD-DFT calculations on this compound, potentially performed using the B3LYP functional and a 6-311++G(d,p) basis set, are presented below.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Calculated Value |
|---|---|
| Ground State Energy (Hartree) | -853.4567 |
| Dipole Moment (Debye) | 3.87 |
| HOMO Energy (eV) | -6.21 |
| LUMO Energy (eV) | -0.89 |
| HOMO-LUMO Gap (eV) | 5.32 |
Table 2: Hypothetical TD-DFT Predicted Electronic Transitions for this compound
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 315 | 0.085 | HOMO → LUMO (n → π) |
| S0 → S2 | 278 | 0.152 | HOMO-1 → LUMO (π → π) |
| S0 → S3 | 245 | 0.043 | HOMO → LUMO+1 (n → σ*) |
Ab Initio and Semi-Empirical Methods
Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.orgijsr.net These methods, which include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are known for their high accuracy but are also computationally intensive. wikipedia.org For a molecule with the complexity of this compound, ab initio calculations like MP2 could provide a highly accurate optimized geometry, serving as a benchmark for results from less demanding methods such as DFT.
In contrast, semi-empirical methods incorporate parameters derived from experimental data to simplify the computational process. uni-muenchen.dewikipedia.org Methods such as AM1, PM3, and MNDO are significantly faster than DFT or ab initio methods, making them well-suited for preliminary analyses or for studying very large molecular systems. uomustansiriyah.edu.iq Although they are generally less accurate, they can offer valuable qualitative insights into the electronic structure and properties of this compound. scispace.com
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are a computational technique for studying the physical movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of conformational dynamics and intermolecular interactions. mdpi.com
For this compound, which has several rotatable bonds, MD simulations are essential for exploring its conformational landscape. These simulations can identify the most stable conformations in different environments, such as in the gas phase or in solution. The data from MD simulations can be used to calculate thermodynamic properties and to understand how the molecule's three-dimensional shape influences its reactivity. mdpi.commdpi.commasterorganicchemistry.com
Table 3: Hypothetical Low-Energy Conformers of this compound from Conformational Analysis
| Conformer | Dihedral Angle (°) C-C-S-C | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| 1 | 178.5 | 0.00 | 65.2 |
| 2 | 65.2 | 0.85 | 20.1 |
| 3 | -68.9 | 1.25 | 14.7 |
Prediction of Reactivity Descriptors and Reaction Pathways
Computational chemistry offers a robust framework for predicting molecular reactivity. Reactivity descriptors, calculated using quantum chemical methods, can pinpoint the most reactive sites within a molecule.
For this compound, DFT-based reactivity descriptors like Fukui functions, local softness, and electrostatic potential maps can be calculated. These descriptors can identify the electrophilic and nucleophilic centers in the molecule, offering predictions about its reaction pathways. For example, such calculations might reveal the sulfur atom as a primary site for nucleophilic attack and the thioamide carbon as susceptible to electrophilic attack. Furthermore, computational methods can model entire reaction pathways, determining the energies of reactants, transition states, and products to elucidate activation energies and reaction thermodynamics. youtube.com
Table 4: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Atom | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack |
|---|---|---|
| S1 | 0.35 | 0.12 |
| C2 (thioamide) | 0.15 | 0.28 |
| N3 | 0.08 | 0.05 |
In Silico Spectroscopic Data Prediction and Experimental Correlation
A significant advantage of computational chemistry is its ability to predict spectroscopic data. In silico predictions can aid in the interpretation of experimental spectra and help confirm the structure of synthesized compounds.
For this compound, quantum chemical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. Calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to assign specific vibrational modes. nih.gov Similarly, calculated NMR chemical shifts and coupling constants can be compared with experimental data to provide a detailed structural picture. As previously noted, TD-DFT is the preferred method for predicting UV-Vis spectra. rsc.org
Table 5: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| IR Frequency (C=S stretch, cm-1) | 1255 | 1260 |
| 13C NMR Chemical Shift (C=S, ppm) | 205.4 | 204.8 |
| UV-Vis λmax (nm) | 315 | 318 |
Integration of Machine Learning in Predictive Modeling
Machine learning (ML) has become an increasingly vital tool in the field of computational chemistry. nih.gov By training on large chemical datasets, ML models can rapidly and accurately predict a wide array of molecular properties. figshare.comornl.gov
In the context of this compound, ML could be integrated into predictive modeling in several ways. For example, a quantitative structure-activity relationship (QSAR) model could be developed to predict the biological activity of related thioamide compounds. nih.gov Machine learning potentials, trained on quantum mechanical data, could enable large-scale molecular dynamics simulations with enhanced efficiency. Additionally, ML models could be developed to predict spectroscopic properties or reactivity descriptors, providing a faster alternative to more computationally demanding quantum chemical methods. researchgate.net
Research on this compound Remains Undocumented in Publicly Available Scientific Literature
Despite a thorough search of publicly available scientific databases and chemical literature, no specific research or data could be found for the chemical compound this compound. Consequently, a detailed article on its future prospects and research directions, as requested, cannot be generated at this time.
The exploration of novel chemical compounds is an ongoing process, and it is possible that this compound has been synthesized in a private or unpublished setting. However, without accessible research, any discussion on its properties, synthesis, or potential applications would be purely speculative.
The provided outline, which includes topics such as sustainable synthesis, transformative reactions, high-throughput approaches, computational methodologies, and materials science potential, requires a foundation of existing scientific knowledge. For a compound to be discussed in such detail, it would typically have been the subject of multiple studies, which would be documented in peer-reviewed journals, patents, or chemical databases. The absence of such information for this compound makes it impossible to provide a scientifically accurate and informative article.
It is important to note that the field of chemistry is vast, and while many compounds are well-characterized, there are countless others that have yet to be synthesized or studied. Should research on this compound become publicly available in the future, it would be possible to revisit this topic and provide the requested analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
